
Vibralactone
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Overview
Description
Vibralactone is a natural product found in Boreostereum vibrans with data available.
Scientific Research Applications
Inhibition of Pancreatic Lipase
Vibralactone is primarily recognized for its strong inhibitory effect on pancreatic lipase, an enzyme crucial for fat digestion. The half-maximal inhibitory concentration (IC50) of this compound against pancreatic lipase is approximately 0.4 μg/mL, which is comparable to the FDA-approved anti-obesity drug Orlistat (IC50 = 0.18 μg/mL) . This property suggests that this compound could serve as a lead compound in developing new anti-obesity therapeutics.
- Case Study : A derivative of this compound, referred to as compound C1, exhibited an even lower IC50 of 14 nM, indicating enhanced potency and potential for clinical application in obesity management .
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties, particularly against pathogenic bacteria such as Listeria monocytogenes. It targets caseinolytic peptidases ClpP1 and ClpP2, which are vital for bacterial survival . This characteristic positions this compound as a candidate for developing new antibiotics.
- Case Study : this compound's effectiveness in inhibiting bacterial growth was demonstrated in various assays, highlighting its potential use in treating infections caused by resistant strains .
Synthesis and Derivatives
The biosynthesis of this compound involves a prenylation reaction catalyzed by the enzyme Vib-PT, which can be expressed heterologously in Escherichia coli . This enzymatic pathway opens avenues for producing this compound derivatives with enhanced bioactivity.
- Synthesis Overview : A concise total synthesis route has been developed, allowing for the production of this compound and its analogs through a series of photochemical and cyclopropanation steps . This modular approach facilitates the exploration of structural modifications to optimize biological activity.
Potential Prodrugs
The unique structural features of this compound allow for the exploration of its derivatives as prodrugs—compounds that undergo metabolic conversion to become active pharmacological agents. The broad substrate range for different aromatic acceptors and prenyl donors makes it possible to generate a variety of bioactive compounds .
Summary Table of Key Findings
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(1R,5S)-3-(hydroxymethyl)-1-(3-methylbut-2-enyl)-6-oxabicyclo[3.2.0]hept-2-en-7-one |
InChI |
InChI=1S/C12H16O3/c1-8(2)3-4-12-6-9(7-13)5-10(12)15-11(12)14/h3,6,10,13H,4-5,7H2,1-2H3/t10-,12+/m0/s1 |
InChI Key |
UGNVBODTSYDQPO-CMPLNLGQSA-N |
Isomeric SMILES |
CC(=CC[C@@]12C=C(C[C@@H]1OC2=O)CO)C |
Canonical SMILES |
CC(=CCC12C=C(CC1OC2=O)CO)C |
Synonyms |
vibralactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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